N-Mal-N-bis(PEG2-acid)
Overview
Description
N-Mal-N-bis(PEG2-acid) is a polyethylene glycol-based linker used in proteolysis-targeting chimeras (PROTACs) to join two essential ligands, facilitating selective protein degradation through the ubiquitin-proteasome system in cells . This compound is a thiol-reactive polyethylene glycol reagent, which reacts specifically with sulfhydryl groups to form a stable thioether linkage .
Scientific Research Applications
N-Mal-N-bis(PEG2-acid) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a linker in PROTACs to facilitate selective protein degradation through the ubiquitin-proteasome system . This compound is also used in the synthesis of bioconjugates, where it enables the connection of biomolecules with thiol groups . Additionally, it is employed in the development of drug-loaded nanoparticles for targeted drug delivery .
Mechanism of Action
Target of Action
N-Mal-N-bis(PEG2-acid) is a thiol reactive PEG reagent . Its primary targets are sulfhydryl groups . Sulfhydryl groups, also known as thiol groups, are functional groups consisting of a sulfur atom and a hydrogen atom. They are present in many important biological compounds, including the amino acid cysteine and the antioxidant glutathione.
Mode of Action
The compound interacts with its targets through a specific reaction. The maleimide group in N-Mal-N-bis(PEG2-acid) reacts specifically with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 . Additionally, the terminal carboxylic acids can react with primary amino groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
N-Mal-N-bis(PEG2-acid) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The affected pathways and their downstream effects would depend on the specific target protein being degraded.
Pharmacokinetics
The pharmacokinetics of N-Mal-N-bis(PEG2-acid) would depend on the specific PROTAC it is incorporated into. The compound’s solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability
Action Environment
The action, efficacy, and stability of N-Mal-N-bis(PEG2-acid) can be influenced by various environmental factors. For example, the pH needs to be between 6.5 and 7.5 for the maleimide group to react with sulfhydryl groups . Other factors, such as temperature and the presence of other compounds, could also potentially influence its action.
Safety and Hazards
The safety data sheet for a similar compound, Bis-PEG2-acid, suggests avoiding dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion, mouth should be rinsed with water and vomiting should not be induced . Medical attention should be sought immediately .
Future Directions
Biochemical Analysis
Biochemical Properties
N-Mal-N-bis(PEG2-acid) plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . N-Mal-N-bis(PEG2-acid) can interact with these biomolecules through its terminal carboxylic acids and maleimide group .
Cellular Effects
As a component of PROTACs, it may influence cell function by selectively degrading target proteins . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
N-Mal-N-bis(PEG2-acid) exerts its effects at the molecular level through its interactions with other biomolecules. The maleimide group reacts specifically with sulfhydryl groups to form a stable thioether linkage . The terminal carboxylic acids can react with primary amino groups in the presence of activators to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Mal-N-bis(PEG2-acid) is synthesized through a series of chemical reactions involving maleimide and polyethylene glycol derivatives. The maleimide group reacts specifically with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 . The terminal carboxylic acids can react with primary amino groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form a stable amide bond .
Industrial Production Methods
The industrial production of N-Mal-N-bis(PEG2-acid) involves large-scale synthesis using the same reaction principles as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as chromatography to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Mal-N-bis(PEG2-acid) primarily undergoes substitution reactions. The maleimide group reacts with sulfhydryl groups to form stable thioether linkages . The terminal carboxylic acids can react with primary amino groups to form stable amide bonds .
Common Reagents and Conditions
Sulfhydryl groups: React with the maleimide group at pH 6.5-7.5 to form thioether linkages.
Primary amino groups: React with terminal carboxylic acids in the presence of activators such as EDC or HATU to form amide bonds.
Major Products
The major products formed from these reactions are thioether-linked and amide-linked compounds, which are essential in the formation of PROTACs and other bioconjugates .
Comparison with Similar Compounds
N-Mal-N-bis(PEG2-acid) is unique due to its dual functionality, with both maleimide and carboxylic acid groups. Similar compounds include other maleimide polyethylene glycol derivatives such as:
- Mal-PEG-alkyne
- Mal-PEG-amine
- Mal-PEG-NHS ester
- Mal-PEG-PFP ester
- Mal-PEG-t-butyl ester
- Mal-PEG-alcohol
- Mal-PEG-amine
- Mal-PEG-NH-Boc
- Mal-PEG-Amide
- Mal-PEG-Bromide
- Mal-PEG-PNP-carbonate
- m-PEG-Mal
- Mal-Alkyl-acid
- Mal-Alkyl-amine
- Mal-Alkyl-hydrazide
- Mal-Alkyl-NHS ester
- Mal-Alkyl-t-Boc-amine
- Mal-Alkyl-hydroxy
- Bis-Mal-PEG
- DSPE-PEG-Maleimide
- Biotin-PEG-Mal
- Mal-PEG-Glu-NH-m-PEG
- Bis-Mal-Lysine-PEG
- N-Boc-N’- (PEG-t-butyl ester)-L-Lysine-amido-Mal
- N- (PEG-acid)-L-Lysine-amido-Mal TFA salt
- 3,4-Dibromo-Mal-PEG-Acid
- 3,4-Dibromo-Mal-PEG-NHS ester
- 3,4-Dibromo-Mal-PEG-t-butyl ester
- 3,4-Dibromo-Mal-PEG-Amine
- 3,4-Dibromo-Mal-PEG-Boc
- 3,4-Dibromo-Mal-PEG-Azide
- 3,4-Dibromo-Mal-PEG-DBCO
- 3,4-Dibromo-Mal-PEG-Methyltetrazine
- Diphenylthiol-Mal-PEG-Biotin
These compounds share similar functionalities but differ in the specific reactive groups and polyethylene glycol chain lengths, which can influence their solubility, reactivity, and applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O11/c24-17(3-6-23-18(25)1-2-19(23)26)22(7-11-33-15-13-31-9-4-20(27)28)8-12-34-16-14-32-10-5-21(29)30/h1-2H,3-16H2,(H,27,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXQAPPGJQEYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101110867 | |
Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101110867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2110449-02-8 | |
Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2110449-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101110867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.